(R)-2-aminodec-9-enoic acid
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Overview
Description
®-2-aminodec-9-enoic acid is an amino acid derivative with a unique structure that includes an amino group and a double bond in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-aminodec-9-enoic acid typically involves the use of starting materials such as dec-9-enoic acid and an appropriate amine source. One common method is the reductive amination of dec-9-enoic acid using ammonia or an amine under reducing conditions. This process often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction .
Industrial Production Methods
Industrial production of ®-2-aminodec-9-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
®-2-aminodec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the carbon chain can be oxidized to form epoxides or diols.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation
Major Products
The major products formed from these reactions include epoxides, diols, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-aminodec-9-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-aminodec-9-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the double bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminodec-9-enoic acid: The enantiomer of ®-2-aminodec-9-enoic acid with similar chemical properties but different biological activity.
2-aminodecanoic acid: Lacks the double bond, resulting in different reactivity and applications.
9-decen-1-amine: Contains a similar carbon chain but lacks the carboxylic acid group
Uniqueness
®-2-aminodec-9-enoic acid is unique due to its combination of an amino group and a double bond in the carbon chain. This structural feature allows it to participate in a wide range of chemical reactions and interact with biological molecules in specific ways, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-aminodec-9-enoic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13) |
InChI Key |
XDHWDJVNBSJHRY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)N |
Origin of Product |
United States |
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